N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a structurally complex molecule featuring:
- A 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group.
- A 1,4-diazaspiro[4.5]dec-3-ene core with 8-methyl, 2-oxo, and 3-phenyl substituents.
The benzodioxin group contributes electron-rich aromaticity, while the spirocyclic diazaspiro system introduces conformational rigidity. The 3-phenyl substituent may enhance hydrophobic interactions in biological systems, and the 8-methyl group could influence steric effects.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17-9-11-25(12-10-17)27-23(18-5-3-2-4-6-18)24(30)28(25)16-22(29)26-19-7-8-20-21(15-19)32-14-13-31-20/h2-8,15,17H,9-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMWRODSHOYYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Spirocyclic Intermediate: The spirocyclic diazaspirodecane intermediate is prepared by reacting a suitable ketone with a diamine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the spirocyclic intermediate using acylation reactions, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the spirocyclic ketone, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antibacterial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- The 3-phenyl group may improve hydrophobic interactions vs. methyl groups in Compound A .
- Electron-withdrawing groups (e.g., nitro in Compound C) enhance α-glucosidase inhibition, suggesting the target’s phenyl group could be optimized for similar activity .
Synthetic Feasibility : Copper-catalyzed 1,3-dipolar cycloaddition (as in ) could adapt to synthesize the spiro core, though cyclization steps may require optimization .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of the benzodioxin moiety, followed by the introduction of the diazaspirodecene structure. A general synthetic pathway includes:
-
Preparation of Benzodioxin Derivative :
- Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acylating agents under basic conditions.
-
Formation of Diazaspirodecene :
- The diazaspiro structure can be synthesized through cyclization reactions involving appropriate amino and carbonyl precursors.
-
Final Acetamide Formation :
- The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) have shown notable inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatment respectively .
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| α-glucosidase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Antidiabetic Potential
The anti-diabetic potential has been explored through α-glucosidase inhibition studies. Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) were tested for their ability to inhibit carbohydrate absorption in the intestine, thus reducing postprandial blood glucose levels .
Case Studies
- Study on Enzyme Inhibition : In a controlled study examining a series of benzodioxin derivatives, it was found that modifications in the aryl substituents significantly enhanced α-glucosidase inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design.
- Antimicrobial Efficacy : A comparative analysis demonstrated that some synthesized derivatives showed better antibacterial activity than standard antibiotics like gentamicin, indicating their potential as new therapeutic agents against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
